1-(2-Hydroxyethyl)-2-(heptadecenyl)imidazole
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Overview
Description
Imidazoles are a type of heterocyclic compound. These are organic compounds that contain an imidazole ring, which consists of two nitrogen atoms and three carbon atoms. The imidazole ring is a key component of important biological compounds such as histidine and histamine .
Synthesis Analysis
The synthesis of imidazoles has been a subject of interest in recent years. There have been advances in the regiocontrolled synthesis of substituted imidazoles. These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Molecular Structure Analysis
The molecular structure of imidazoles involves a five-membered ring, which includes two nitrogen atoms and three carbon atoms. The presence of nitrogen in the ring contributes to the compound’s properties and reactivity .
Chemical Reactions Analysis
Imidazoles are known to participate in a variety of chemical reactions. They are particularly noted for their role in the formation of bonds during the synthesis process .
Physical And Chemical Properties Analysis
Imidazoles have a range of physical and chemical properties. For example, they have a density of 1.16, a refractive index of 1.55, and a boiling point of 316.49 °C . They are sensitive to air .
Scientific Research Applications
1. UV Light Harvesting and Biological Receptor Inhibitory Ability
A study analyzed the structural, nonlinear optical, electronic, and biological properties of various imidazole derivatives, including 1-(2-hydroxyethyl)imidazole. These compounds were examined for their effectiveness as UV photo-sensitizers and potential inhibitors for biological receptors like Glucanendo-1,6-beta-glucosidase and Protein-glutamatemethylesterase, suggesting applications in UV light harvesting and biological receptor inhibition (Al-Otaibi et al., 2020).
2. Acyclic Analogues of Purine and Imidazole Nucleosides
Research on hydroxyl-protected derivatives of imidazole derivatives, including those with a 2-hydroxyethyl substituent, led to the synthesis of acyclic analogues of imidazole nucleosides. These analogues were used in various cyclisation reactions, suggesting their potential in the development of novel nucleoside analogues and applications in medicinal chemistry (Parkin & Harnden, 1982).
3. Synthesis and Characterization for Electrochemical Applications
A study focused on the synthesis of a 1-(hydroxyethyl)-3-methylimidazolium ionic liquid, which shows high conductivity and thermal stability, suggesting its use as a polyelectrolyte in electrochemical applications. This highlights the potential of hydroxyethyl-imidazole derivatives in the field of electrochemistry (Chaker et al., 2016).
4. Corrosion Inhibition Properties
Imidazole derivatives, specifically those with heptadecenyl and hydroxyethyl substituents, have been synthesized and evaluated for their corrosion inhibition properties on carbon steel. These compounds showed significant inhibition activity, indicating their utility in corrosion prevention in industrial applications (Wahyuningrum et al., 2008).
Safety and Hazards
Future Directions
Properties
27136-73-8 | |
Molecular Formula |
C22H42N2O |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
2-(2-heptadec-1-enyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C22H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h16-17,25H,2-15,18-21H2,1H3 |
InChI Key |
BNGLZYYFFZFNDJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NC=CN1CCO |
SMILES |
CCCCCCCCCCCCCCCC=CC1=NC=CN1CCO |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AI 3-01744; AI-3-01744; AI3-01744 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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